molecular formula C16H21ClN2OS B1402410 3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride CAS No. 1361115-39-0

3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride

Cat. No.: B1402410
CAS No.: 1361115-39-0
M. Wt: 324.9 g/mol
InChI Key: VFRXVBHNIZXFLT-UHFFFAOYSA-N
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Description

3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride is a useful research compound. Its molecular formula is C16H21ClN2OS and its molecular weight is 324.9 g/mol. The purity is usually 95%.
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Biological Activity

3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article delves into the compound's biological properties, synthesis, and its implications in various therapeutic contexts.

The molecular formula of 3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride is C16H21ClN2OSC_{16}H_{21}ClN_{2}OS. The compound features a benzo[b]thiophene core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds derived from benzo[b]thiophene. For instance, a derivative similar to 3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acid was evaluated against Staphylococcus aureus, showing a minimal inhibitory concentration (MIC) of 4 µg/mL against multiple strains, including those resistant to methicillin . This suggests that modifications to the benzo[b]thiophene structure can enhance antimicrobial efficacy.

Neuroprotective Effects

Research has indicated that derivatives of benzo[b]thiophene may exhibit neuroprotective effects. In experiments involving SH-SY5Y neuroblastoma cells, certain benzothiophene derivatives demonstrated no cytotoxic effects at concentrations up to 200 µM, suggesting a favorable safety profile for potential neuroprotective applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of specific functional groups significantly influences the biological activity of these compounds. For example, the addition of hydrophobic groups has been shown to enhance binding affinity and selectivity towards target enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Study 1: Antibacterial Activity

A recent study synthesized a series of benzo[b]thiophene derivatives, including 3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride. The derivatives were screened for antibacterial activity against S. aureus. The results indicated that some compounds exhibited potent activity with MIC values as low as 4 µg/mL, while maintaining low cytotoxicity in mammalian cell lines .

Study 2: Neuroprotective Activity

Another investigation focused on the neuroprotective effects of benzothiophene derivatives in SH-SY5Y cells. Compounds were tested for their ability to protect against oxidative stress-induced cell death. Results showed that several derivatives improved cell viability significantly compared to untreated controls, indicating their potential for treating neurodegenerative conditions .

Table 1: Biological Activity Summary of Benzo[b]thiophene Derivatives

Compound NameMIC (µg/mL)Cytotoxicity (A549 Cells)Neuroprotective Effect
3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride4No cytotoxicityYes
Chloro-pyridinyl derivative II.b4No cytotoxicityNot tested
Other benzothiophene derivativesVariesVariesVaries

Properties

IUPAC Name

N-propan-2-yl-3-pyrrolidin-3-yl-1-benzothiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS.ClH/c1-10(2)18-16(19)15-14(11-7-8-17-9-11)12-5-3-4-6-13(12)20-15;/h3-6,10-11,17H,7-9H2,1-2H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRXVBHNIZXFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C2=CC=CC=C2S1)C3CCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride
Reactant of Route 2
3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride
Reactant of Route 3
3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride
Reactant of Route 4
3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride
Reactant of Route 5
3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride
Reactant of Route 6
3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride

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